molecular formula C20H16N2O7 B13377809 Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate

Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate

Katalognummer: B13377809
Molekulargewicht: 396.3 g/mol
InChI-Schlüssel: NMMIFVVJLCKHHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is a complex organic compound featuring multiple functional groups, including cyano, furan, hydroxy, and ester groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the cyclization of a precursor molecule containing furan and cyano groups under acidic or basic conditions. The reaction conditions would need to be carefully controlled to ensure the formation of the desired cyclohexene ring structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the cyano groups would yield primary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of advanced materials or as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate would depend on its specific application. For example, in a biochemical context, it could interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl 5,5-dicyano-4,6-di(2-thienyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate: Similar structure but with thiophene rings instead of furan rings.

    Dimethyl 5,5-dicyano-4,6-di(2-pyridyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate: Similar structure but with pyridine rings instead of furan rings.

Uniqueness

Dimethyl 5,5-dicyano-4,6-di(2-furyl)-2-hydroxy-1-cyclohexene-1,3-dicarboxylate is unique due to the presence of furan rings, which can impart different electronic and steric properties compared to thiophene or pyridine analogs

Eigenschaften

Molekularformel

C20H16N2O7

Molekulargewicht

396.3 g/mol

IUPAC-Name

dimethyl 5,5-dicyano-4,6-bis(furan-2-yl)-2-hydroxycyclohexene-1,3-dicarboxylate

InChI

InChI=1S/C20H16N2O7/c1-26-18(24)13-15(11-5-3-7-28-11)20(9-21,10-22)16(12-6-4-8-29-12)14(17(13)23)19(25)27-2/h3-8,13,15-16,23H,1-2H3

InChI-Schlüssel

NMMIFVVJLCKHHO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=CO2)(C#N)C#N)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.